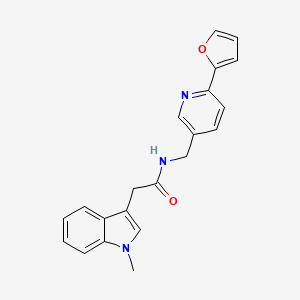

![molecular formula C7H9N5S B2916346 N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine CAS No. 440652-49-3](/img/structure/B2916346.png)

N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

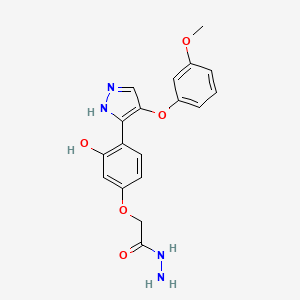

Description

Synthesis Analysis

Several research studies have explored the synthesis of TETA and related derivatives. Notably, Emami et al. reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including TETA derivatives. These compounds were designed, synthesized, and evaluated for their anticancer activity . The synthesis involved various steps, and the structures were confirmed using spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Applications De Recherche Scientifique

Molecular Docking and Enzyme Inhibition Studies

A series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines and evaluated for their α-glucosidase and β-glucosidase inhibition activities. The study found that most compounds showed significant enzyme inhibition, with one compound exhibiting notably high inhibition towards α-glucosidase, suggesting potential applications in diabetes management (Babar et al., 2017).

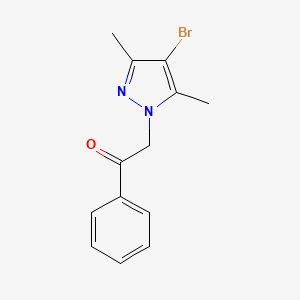

Synthesis and Biological Activity of Ferrocenyl-containing Derivatives

A study focused on synthesizing novel N-substituted benzylidene-4-ferrocenyl-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine derivatives. These compounds were evaluated for their plant growth regulatory and antifungal activities, revealing that some exhibited certain degrees of biological activity, indicating potential agricultural applications (Yu et al., 2007).

Synthesis and Cytotoxicity of Triazole and Thiadiazole Derivatives

Novel derivatives of 1,2,4-triazole-thiones and 1,3,4-thiadiazoles were synthesized and their cytotoxicity was evaluated. Some compounds demonstrated high cytotoxicity against thymocytes and lymphocytes, suggesting potential for further exploration in cancer research (Mavrova et al., 2009).

Noncovalent Interactions in Adamantane-1,3,4-Thiadiazole Derivatives

A study explored the noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research provides insights into the stabilizing interactions in these compounds, which could be valuable for designing molecules with specific properties (El-Emam et al., 2020).

Mécanisme D'action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit significant binding affinity to various targets, such as hsp90 , a molecular chaperone involved in the folding and assembly of proteins .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that similar 1,2,4-triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Pharmacokinetics

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Result of Action

Similar 1,2,4-triazole derivatives have shown to exhibit potent inhibitory activities against various cancer cell lines .

Action Environment

It’s known that similar 1,2,4-triazole derivatives are thermally stable .

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-6(12-5-8-4-10-12)11-7-9-2-3-13-7/h2-6H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCWBJDDACXWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NC1=NC=CS1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)

![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)

![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![3-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2916280.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)

![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)